molecular formula C23H18O4 B14070324 6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 102145-65-3

6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Katalognummer: B14070324
CAS-Nummer: 102145-65-3
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: DHUOUZFZKOHNQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the chromanone family, which is a significant structural entity in medicinal chemistry. Chromanones are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chroman-4-one precursors. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for chromanone derivatives, including 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one, often involve optimized synthetic routes to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted chromanone derivatives, which can further undergo additional chemical transformations to yield a variety of biologically active compounds .

Wissenschaftliche Forschungsanwendungen

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one include:

Uniqueness

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

102145-65-3

Molekularformel

C23H18O4

Molekulargewicht

358.4 g/mol

IUPAC-Name

6-benzoyl-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H18O4/c1-26-18-10-7-15(8-11-18)22-14-20(24)19-13-17(9-12-21(19)27-22)23(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3

InChI-Schlüssel

DHUOUZFZKOHNQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.